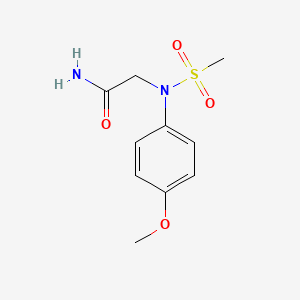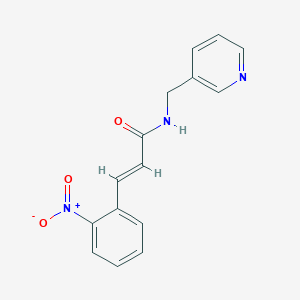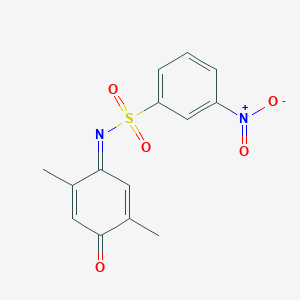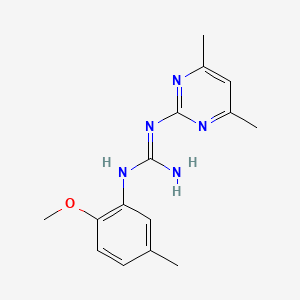
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MSV-III, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide drugs and has been studied for its ability to inhibit certain enzymes and modulate cellular signaling pathways.
Mécanisme D'action
The mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its ability to inhibit the activity of certain enzymes and modulate cellular signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in tumor growth and metastasis. Additionally, this compound can inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix components and tumor invasion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit tumor cell proliferation and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis. Furthermore, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for laboratory experiments. This compound is stable and can be easily synthesized, making it readily available for research purposes. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to further investigate the mechanism of action of this compound and its ability to modulate cellular signaling pathways. Additionally, future studies could investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Furthermore, the development of novel this compound analogs may lead to the discovery of more potent and selective compounds for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with N-methylglycine to form N-methyl-N-(4-methoxyphenyl)sulfonylglycine. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, this compound.
Applications De Recherche Scientifique
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that this compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer progression and inflammation.
Propriétés
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-9-5-3-8(4-6-9)12(7-10(11)13)17(2,14)15/h3-6H,7H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFHQPKNNHEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)




![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)

![3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5835561.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)
![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)

